

# Application Notes and Protocols for Measuring Ternary Complex Formation

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## Introduction

The formation of a ternary complex, where three distinct molecules assemble, is a cornerstone of many biological processes and a key mechanism for novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and molecular glues.<sup>[1][2][3]</sup> These molecules function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the target's degradation.<sup>[2][4][5]</sup> Characterizing the formation, stability, and kinetics of these ternary complexes is therefore critical for drug discovery and optimization.<sup>[1][4][6]</sup>

This document provides detailed application notes and protocols for several key in vitro biophysical assays used to measure and quantify ternary complex formation. These techniques include Surface Plasmon Resonance (SPR), Bio-layer Interferometry (BLI), Time-Resolved Förster Resonance Energy Transfer (TR-FRET), and Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen). Each section outlines the principles of the assay, offers a step-by-step protocol, and presents example data for context.

A crucial parameter in these studies is cooperativity ( $\alpha$ ), which measures how the binding of the first protein influences the binding of the second. It is calculated as the ratio of the binary binding affinity to the ternary binding affinity (e.g.,  $\alpha = K_D \text{ binary} / K_D \text{ ternary}$ ).<sup>[4][6]</sup> A value greater than 1 indicates positive cooperativity, meaning the proteins bind more favorably in the complex than they do individually.<sup>[4][6]</sup>

# Surface Plasmon Resonance (SPR)

## Application Note

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique that measures real-time biomolecular interactions at a sensor surface.<sup>[7][8][9]</sup> It provides detailed kinetic and affinity data ( $k_a$ ,  $k_d$ , and  $K_D$ ) for both binary and ternary interactions.<sup>[9][10]</sup> For ternary complex analysis, one protein (e.g., the E3 ligase) is immobilized on the sensor chip. A solution containing the second protein (the target) and the bridging molecule (e.g., a PROTAC) is then flowed over the surface.<sup>[9][11]</sup> By comparing the binding response to controls (e.g., target protein alone), the formation of the ternary complex can be precisely quantified. SPR is particularly adept at handling complex kinetics and can reveal phenomena like the "hook effect," where excess bridging molecule leads to the formation of binary complexes that compete with and reduce the formation of the ternary complex.<sup>[12]</sup>

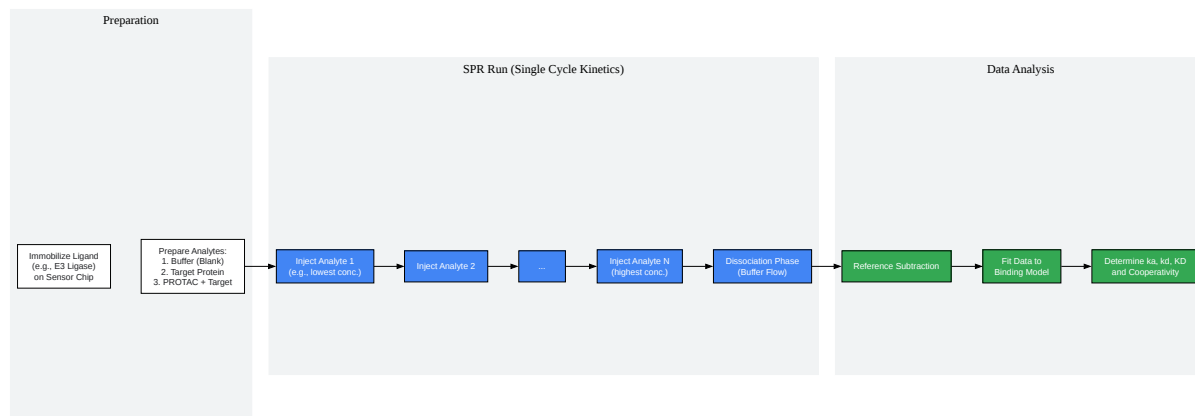
### Advantages:

- Label-free, real-time kinetic data (on- and off-rates).<sup>[9]</sup>
- High sensitivity, capable of detecting weak or transient interactions.<sup>[12]</sup>
- Provides detailed mechanistic insights into complex formation.<sup>[7]</sup>

### Limitations:

- Requires immobilization of one binding partner, which could affect its activity.
- Lower throughput compared to plate-based assays.<sup>[7]</sup>
- Can be sensitive to buffer composition and mass transport effects.

## Experimental Workflow Diagram



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Caption: General workflow for an SPR-based ternary complex assay.

## Detailed Protocol: SPR Analysis of a PROTAC-mediated Ternary Complex

This protocol describes immobilizing a His-tagged E3 ligase (e.g., VHL) on an NTA sensor chip and measuring the binding of a target protein (e.g., BRD4) in the presence of a PROTAC (e.g., MZ1).<sup>[11]</sup>

### 1. Reagent and Buffer Preparation:

- **Running Buffer:** Prepare a suitable buffer such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Degas thoroughly.<sup>[12]</sup>
- **Ligand:** Dilute the biotinylated or His-tagged E3 ligase (e.g., VCB complex) to 2.5-5  $\mu\text{g/mL}$  in running buffer.<sup>[11]</sup>
- **Analytes:**
  - Prepare a dilution series of the PROTAC (e.g., 1 nM to 500 nM) in running buffer containing a constant, saturating concentration of the target protein (e.g., 25  $\mu\text{M}$  BRD4).<sup>[5]</sup>

Ensure the final DMSO concentration is consistent across all samples (e.g., 1-2%) and included in the running buffer.[\[5\]](#)[\[12\]](#)

- Control 1 (Target alone): Prepare the highest concentration of the target protein used in the complex mixture, in buffer.
- Control 2 (PROTAC alone): Prepare the highest concentration of the PROTAC used, in buffer.

## 2. Instrument Setup and Ligand Immobilization:

- Equilibrate the SPR instrument (e.g., a Biacore system) with running buffer until a stable baseline is achieved.
- For a His-capture chip (NTA sensor), perform activation with  $\text{NiCl}_2$  as per the manufacturer's instructions.
- Inject the E3 ligase solution over the desired flow cell until the target immobilization level is reached (e.g., ~35 RU for a small ligase to minimize mass transport).[\[12\]](#) A lower density is often better for kinetic analysis.
- Stabilize the surface with several buffer injections.

## 3. Binding Analysis (Kinetics):

- A single-cycle kinetics (SCK) approach is often preferred for high-affinity or slowly dissociating complexes.[\[12\]](#)[\[13\]](#)
- Inject the analyte solutions sequentially from the lowest to the highest concentration without regeneration steps in between. Use a contact time of 60-120 seconds and a flow rate of 30-50  $\mu\text{L}/\text{min}$ .[\[12\]](#)[\[13\]](#)
- After the final injection, monitor the dissociation phase by flowing running buffer for an extended period (e.g., 720-1200 seconds) to observe the off-rate of the ternary complex.[\[13\]](#)
- Inject the control samples under the same conditions to assess non-specific binding and binary interactions.

#### 4. Data Analysis:

- Process the raw sensorgram data using the instrument's evaluation software.
- Perform double-referencing by subtracting the signal from a reference flow cell and the signal from a buffer-only (blank) injection.
- Fit the processed kinetic data to an appropriate binding model (e.g., 1:1 Langmuir binding model) to determine the association rate ( $k_a$ ), dissociation rate ( $k_d$ ), and equilibrium dissociation constant ( $K_D$ ).
- Calculate cooperativity ( $\alpha$ ) by dividing the  $K_D$  of the binary interaction (e.g., PROTAC:E3 ligase) by the  $K_D$  of the ternary interaction.[\[4\]](#)

## Bio-layer Interferometry (BLI)

### Application Note

Bio-layer Interferometry (BLI) is another label-free optical technique that measures changes in the thickness of a biological layer on a biosensor tip.[\[14\]](#) It is conceptually similar to SPR but uses disposable fiber optic biosensors, making it higher throughput and more amenable to crude samples.[\[12\]](#)[\[14\]](#) In a typical ternary complex assay, a biotinylated protein (e.g., E3 ligase) is loaded onto streptavidin-coated biosensors.[\[15\]](#) The sensors are then dipped sequentially into wells containing the target protein and the bridging molecule. BLI is particularly useful for screening compounds and for rank-ordering their ability to form ternary complexes. While it can provide kinetic data, it is generally considered less sensitive than SPR, especially for small molecule interactions or fast kinetics.[\[12\]](#)

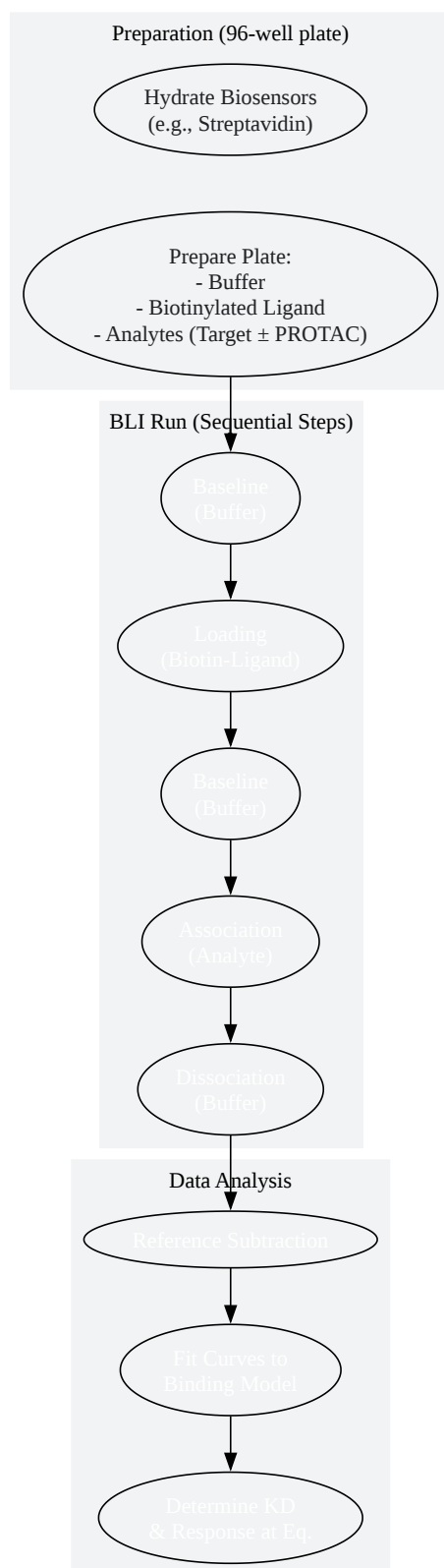
#### Advantages:

- Higher throughput than SPR.[\[12\]](#)
- Fluidics-free system is easy to operate and maintain.[\[14\]](#)
- Compatible with crude samples and complex matrices.[\[14\]](#)

#### Limitations:

- Lower sensitivity compared to SPR, may not be suitable for detecting weak binary interactions between small molecules and proteins.[12]
- Kinetic resolution may be lower than SPR.

## Experimental Workflow Diagram``dot



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Caption: Principle of proximity assays like TR-FRET and AlphaScreen.

## Detailed Protocol: AlphaScreen Ternary Complex Assay

This protocol describes the detection of a complex between a GST-tagged target protein (e.g., BRD4) and a His-tagged E3 ligase (e.g., CRBN) mediated by a PROTAC. [16][17] 1. Reagent Preparation:

- **Assay Buffer:** Select an optimized buffer. AlphaLISA Binding Assay Buffer often yields good signal-to-background ratios. [18]\* **Proteins:** Dilute GST-tagged target protein and His-tagged E3 ligase to their optimized final concentrations (e.g., 1-5 nM) in assay buffer. [18]\* **PROTAC:** Prepare a serial dilution of the PROTAC in assay buffer.
- **AlphaLISA Beads:** Prepare a mixture of Glutathione Donor beads and Anti-His Acceptor beads in assay buffer according to the manufacturer's protocol. Protect from light.

### 2. Assay Procedure (384-well plate):

- Add 5  $\mu$ L of the protein mixture (containing both target and E3 ligase) to each well.
- Add 5  $\mu$ L of the PROTAC dilution (or buffer/DMSO for controls) to the wells.
- Incubate the plate at room temperature for 60 minutes to allow the ternary complex to form.
- Add 10  $\mu$ L of the AlphaLISA bead mixture to all wells.
- Seal the plate and incubate in the dark at room temperature for 60-180 minutes. [16] 3.

### Detection and Data Analysis:

- Read the plate on an AlphaScreen-capable plate reader (e.g., an EnVision).
- Plot the AlphaLISA signal against the log of the PROTAC concentration.
- The resulting data typically forms a bell-shaped "hook effect" curve. [19] The peak of the curve represents the optimal concentration for ternary complex formation, and the height of the peak indicates the relative amount of complex formed. [19]\* Data can be used to determine the potency ( $EC_{50}$ ) of PROTACs for inducing complex formation.

## Quantitative Data Summary



The following table summarizes representative binding and cooperativity data for well-characterized PROTAC systems, illustrating the type of quantitative output generated by these assays.

| System Component | Interacting Partner | Assay | KD (Binary) | KD (Ternary) | Cooperativity ( $\alpha$ ) | Reference                                 |
|------------------|---------------------|-------|-------------|--------------|----------------------------|---|
| MZ1              | VHL E3 Ligase       | SPR   | 29 nM       | -            | -                          | <a href="#">[20]</a>                      |
| MZ1              | VHL E3 Ligase       | ITC   | 66 nM       | -            | -                          | <a href="#">[20]</a>                      |
| MZ1              | Brd4BD2             | SPR   | 1 nM        | -            | -                          | <a href="#">[20]</a>                      |
| MZ1              | Brd4BD2             | ITC   | 4 nM        | -            | -                          | <a href="#">[20]</a>                      |
| VHL:MZ1          | Brd4BD2             | SPR   | -           | 1.1 nM       | 26                         | <a href="#">[12]</a>                      |
| VHL:MZ1          | Brd4BD2             | ITC   | -           | 4.4 nM       | 15                         | <a href="#">[12]</a>                      |
| BRD-5110         | CRBN E3 Ligase      | SPR   | ~3 $\mu$ M  | -            | None Apparent              | <a href="#">[12]</a> <a href="#">[20]</a> |
| BRD-5110         | PPM1D               | SPR   | 1-2 nM      | -            | None Apparent              | <a href="#">[12]</a>                      |
| VCB:MZ1          | BRD4BD2             | SPR   | -           | 5.4 nM       | High                       | <a href="#">[11]</a>                      |

Note: Cooperativity ( $\alpha$ ) is calculated as KD (Binary, VHL-MZ1) / KD (Ternary, VHL-MZ1-Brd4). The high positive cooperativity values for the MZ1 system indicate that the VHL:MZ1 complex binds to Brd4 much more strongly than MZ1 binds to VHL alone, a hallmark of a successful PROTAC. [\[12\]](#) The BRD-5110 system, in contrast, shows no apparent cooperativity.

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